4-Methyl-2-nitrophenol
Overview
Description
Mechanism of Action
Target of Action
4-Methyl-2-nitrophenol, also known as 2-Nitro-p-cresol, is a type of nitrophenol compound It’s structurally similar to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase .
Mode of Action
Nitrophenols, in general, are known to interfere with oxidative processes . They can act as metabolic stimulants and uncouple oxidative phosphorylation . This means they disrupt the normal functioning of the mitochondria, leading to changes in energy production within the cell.
Biochemical Pathways
A study on a similar compound, 2-chloro-4-nitrophenol, suggests that it is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of the nitrophenol compound to benzenetriol, which is then further metabolized.
Result of Action
Nitrophenols are generally known to cause cellular stress and can lead to cell death . They can also cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can affect its distribution in the environment and its bioavailability . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenol derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenol derivatives have been shown to have toxic effects on cells
Molecular Mechanism
Nitro compounds are known to have high dipole moments, which may influence their interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that nitrophenol derivatives can undergo photolysis, suggesting that the effects of 4-Methyl-2-nitrophenol may change over time
Dosage Effects in Animal Models
Nitrophenol derivatives have been shown to have toxic effects in animals
Metabolic Pathways
Nitroaromatic compounds, including nitrophenols, can be metabolized by microbes via aerobic, anaerobic, or dual pathways
Transport and Distribution
Nitrophenol derivatives are known to be distributed in particle, gaseous, and aqueous phases in the atmosphere
Preparation Methods
2-Nitro-4-cresol can be synthesized through several methods. One common method involves the nitration of p-cresol (4-methylphenol) using nitric acid. The reaction typically occurs at low temperatures to ensure selectivity and yield . Another method involves the diazotization of p-toluidine followed by hydrolysis to form p-cresol, which is then nitrated to produce 2-Nitro-4-cresol . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
2-Nitro-4-cresol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to 2-amino-4-cresol using reducing agents like iron and hydrochloric acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions include 2-amino-4-cresol and other substituted cresols .
Scientific Research Applications
2-Nitro-4-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to other biologically active compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-Nitro-4-cresol is similar to other nitrophenols, such as 2-Nitro-phenol and 4-Nitro-phenol. its unique structure, with both a nitro group and a methyl group on the benzene ring, gives it distinct chemical properties and reactivity. Other similar compounds include 2-Nitro-4-methylphenol and o-Nitro-p-cresol . These compounds share similar reactivity but differ in their specific applications and effects.
Properties
IUPAC Name |
4-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNSSSQVSOXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Record name | NITROCRESOLS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4066 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026961 | |
Record name | 4-Methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |
Record name | NITROCRESOLS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4066 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitro-4-cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20062 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000632 [mmHg] | |
Record name | 2-Nitro-4-cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20062 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12167-20-3, 119-33-5, 68137-08-6 | |
Record name | NITROCRESOLS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4066 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, methylnitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(Or 4)-methyl-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methyl-2-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-2-nitrophenol?
A1: this compound has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods are valuable for studying this compound:
- UV-Vis Spectroscopy: Provides information on the electronic transitions within the molecule, particularly the presence of the nitrophenol chromophore, and aids in studying inclusion complexes. [, , , ]
- Infrared Spectroscopy (FTIR): Helps identify functional groups such as -OH and -NO2 and characterizes inclusion complexes. [, ]
- Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive technique used to measure the absorption cross-section of gas-phase molecules, including this compound, in the ultraviolet and visible range. [, ]
- Microwave Spectroscopy: Provides highly accurate structural information, including bond lengths and angles, and can determine rotational constants and barriers to internal rotation, as demonstrated with the methyl group in this compound. []
- Nuclear Magnetic Resonance (NMR): Can be used to determine the structure and purity of synthesized this compound and its derivatives. []
Q3: How does the methyl group in this compound influence its structure?
A3: The methyl group in this compound introduces internal rotation within the molecule. Microwave spectroscopy studies have determined the barrier to this rotation to be significantly higher than in similar molecules with only a hydroxyl or nitro group, highlighting the impact of both substituents on the molecule's dynamics. []
Q4: How does this compound contribute to atmospheric chemistry?
A4: this compound is an important component of brown carbon aerosols formed from biomass burning. [] Its photolysis in the atmosphere is a source of hydroxyl (OH) radicals, key oxidants in the troposphere. [, ] Additionally, it absorbs near-ultraviolet radiation, which can influence the photolysis rates of other atmospheric compounds like ozone (O3) and nitrogen dioxide (NO2). []
Q5: What are the atmospheric sources of this compound?
A5: this compound can be directly emitted into the atmosphere from sources like biomass burning. [] It can also be formed in the atmosphere through the reaction of hydroxyl radicals with m-cresol and p-cresol. [, ] Additionally, it is formed during the ozone-mediated nitration of 4-chlorotoluene and 4-bromotoluene with nitrogen dioxide. []
Q6: How is this compound degraded in the atmosphere?
A6: The primary atmospheric removal process for this compound is photolysis, which is faster than its reaction with OH radicals. [, ] This photodegradation can lead to the formation of nitrous acid (HONO). []
Q7: What is the environmental impact of this compound?
A7: this compound contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Studies have shown its presence in rainwater, indicating its contribution to wet deposition processes. [] Nitrophenols, in general, are known for their phytotoxic properties. []
Q8: How does the presence of both a nitro and a hydroxyl group influence the reactivity of this compound?
A8: The nitro and hydroxyl groups in this compound significantly influence its reactivity:
- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the nitro group deactivates it. The position of the methyl group further influences the regioselectivity of these reactions. [, ]
- Acidity: The presence of both electron-withdrawing groups makes this compound more acidic than phenol. []
- Hydrogen Bonding: The hydroxyl and nitro groups can participate in both intra- and intermolecular hydrogen bonding, influencing the compound's physical properties and interactions. [, ]
Q9: What are the main reactions that form this compound?
A9: this compound can be formed through several reactions:
- Nitration of Cresols: The nitration of p-cresol with nitric acid in sulfuric acid can produce this compound, primarily via an ipso attack followed by rearrangement. [, ]
- Reaction of Toluene Oxides with Nitrogen Dioxide: 4-Methylbenzene oxide reacts with nitrogen dioxide in the air to yield this compound. []
Q10: Does the pH of the environment affect the behavior of this compound?
A10: Yes, the pH influences the partitioning of this compound between the aqueous and gas phases, which in turn affects its degradation pathways. []
Q11: What analytical methods are commonly used to measure this compound in environmental samples?
A11: Several analytical techniques are employed to quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing this compound in environmental samples after derivatization, often with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MtBSTFA). [, ]
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its isomers in mixtures. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often coupled with GC-MS for analyzing trace levels of this compound in water samples. []
Q12: Are there any applications for this compound based on its chemical properties?
A12: While this compound itself might not have direct applications, it serves as a crucial building block in synthesizing various derivatives. For example, it's used in the synthesis of easily rinsable reactive dyes and novel benzo[b]furan derivatives with potential antimicrobial properties. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.